O-Benzyl-DL-serine

Peptide Synthesis Enzymatic Resolution Chiral Pool Synthesis

Peptide chemists encounter hydroxyl-mediated side reactions and product heterogeneity when using unprotected DL-serine in coupling workflows. O-Benzyl-DL-serine (CAS 5445-44-3) provides orthogonal benzyl protection-stable to both acidic (Boc/t-Bu) and basic (Fmoc/t-Bu) SPPS conditions yet quantitatively cleavable by catalytic hydrogenolysis. • Enzymatic resolution: 78% yield to optically pure O-Benzyl-L-serine via Takadiastase, outperforming chemical resolution and reducing overall material costs. • Agrochemical lead discovery: O-benzylserine methyl ester derivatives achieve 40% aspartate kinase inhibition at 1.33 ppm in maize leaf extracts. • Validated peptide synthesis: DL-seryl-glycine and DL-seryl-L-leucine prepared with clean deprotection. Bulk quantities available at ≥98% purity. Immediate global shipping from US/EU stock.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 5445-44-3
Cat. No. B1265372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzyl-DL-serine
CAS5445-44-3
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(=O)O)N
InChIInChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
InChIKeyIDGQXGPQOGUGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Benzyl-DL-serine: Protected Serine Building Block


O-Benzyl-DL-serine (CAS 5445-44-3) is a racemic O-protected serine derivative with molecular formula C₁₀H₁₃NO₃ and molecular weight 195.22 g/mol, where the hydroxyl group of serine is protected by a benzyl group [1]. This protection strategy prevents unwanted side reactions during peptide bond formation and enables selective deprotection via catalytic hydrogenation, making it a fundamental building block in peptide synthesis and pharmaceutical intermediate applications [1][2]. The compound exists as a racemic mixture of D- and L-enantiomers and serves as a versatile starting material for synthesizing optically active serine derivatives, serine-containing peptides, and various bioactive compounds .

Protection
Benzyl protection orthogonal to Boc/t-Bu and Fmoc/t-Bu SPPS; cleavable by mild hydrogenolysis
Chiral pool
Racemic mixture supports enzymatic resolution to optically pure O-benzyl-L-serine
Synthesis
Building block for serine-containing peptides and pharmaceutical intermediates

O-Benzyl-DL-serine vs. Generic Alternatives


Substituting O-Benzyl-DL-serine with unprotected DL-serine or alternative O-protected serine derivatives introduces critical failures in synthetic workflows. Unprotected serine suffers from hydroxyl-mediated side reactions during peptide coupling, leading to reduced yield and product heterogeneity [1]. Among O-protected variants, the benzyl group provides a unique balance of orthogonal stability (resistant to acidic and basic conditions used in Boc/t-Bu or Fmoc/t-Bu SPPS) while remaining cleavable by catalytic hydrogenolysis [2]. In contrast, O-methyl or O-tert-butyl protected serines exhibit fundamentally different deprotection chemistries, incompatibility with certain synthetic sequences, or require harsh acid conditions that compromise acid-sensitive substrates [2]. Furthermore, the racemic nature of O-Benzyl-DL-serine enables its use as a cost-effective starting material for enzymatic resolution to optically pure O-Benzyl-L-serine, a value that enantiomerically pure commercial alternatives do not provide [1].

Unprotected serine
Hydroxyl-mediated side reactions during coupling may reduce yield and increase product heterogeneity
Other O-protected serines
O-Methyl or O-tert-butyl groups require incompatible deprotection conditions (harsh acid) for acid-sensitive sequences
Enantiopure commercial alternatives
Lack racemic starting material flexibility for cost-effective enzymatic resolution workflows

O-Benzyl-DL-serine: Comparative Performance Evidence


Enzymatic Resolution to Optically Pure O-Benzyl-L-serine

In the foundational study establishing O-Benzyl-DL-serine as a viable precursor for optically active serine derivatives, enzymatic resolution of its N-acetyl derivative using Takadiastase produced optically pure O-Benzyl-L-serine in 78% yield [1]. This compares favorably to alternative resolution approaches for serine derivatives that typically yield 45–60% of the desired enantiomer. The resolved O-Benzyl-L-serine was subsequently validated as a functional starting material for peptide synthesis [1].

Enzymatic Resolution Yield
Head-to-head
78% yield of optically pure O-benzyl-L-serine vs. typical 45–60%
Supports chiral pool procurement efficiency
Enzymatic resolution with Takadiastase; reported isolated yield
Peptide Synthesis Enzymatic Resolution Chiral Pool Synthesis

Single-Agent Chiral Resolution of O-Benzyl-L-serine

In the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, the partially resolved mixture of enantiomers can be separated by selective solubilization without requiring a second resolving agent [1]. This provides a more convenient and cheaper route to O-benzyl-L-serine compared to traditional dual-agent resolution protocols that require additional steps and reagents [1]. The process directly leverages the differential solubility properties of the N-formyl-O-benzyl-DL-serine diastereomeric salts.

Resolution Agent Reduction
Head-to-head
Single resolving agent via selective solubilization vs. standard dual-agent protocols
Supports process chemistry simplification
Diastereomeric salt solubility differential of N-formyl derivative
Chiral Resolution Process Chemistry Amino Acid Production

Monocot-Selective Aspartate Kinase Inhibition by O-Benzylserine Derivatives

In a systematic evaluation of amino acid structural analogues as aspartate kinase-inhibiting herbicides, O-benzylserine methyl ester (derived from O-Benzyl-DL-serine) demonstrated significant enzyme inhibition [1]. Compound KP-AAd-09, an O-benzylserine methyl ester derivative, inhibited aspartate kinase extracted from maize leaves by 40% at a concentration of 1.33 ppm [1]. This inhibition was selective for narrow-leaved plants (monocots) and was not observed in enzyme extracted from cucumber leaves (dicots) [1].

Aspartate Kinase Inhibition
Class-level
O-Benzylserine methyl ester derivative: 40% inhibition at 1.33 ppm in maize leaf extract
Supports monocot-selective enzyme assay screening
In vitro enzyme assay; field validation required
Herbicide Discovery Aspartate Kinase Inhibition Agrochemical Intermediates

Competitive Inhibition of Aerobacter aerogenes Growth

O-Benzyl-DL-serine exhibits antimicrobial activity through competitive inhibition of Aerobacter aerogenes (now Klebsiella aerogenes) growth . The mechanism involves competition with natural serine in bacterial metabolic pathways . This antimicrobial property distinguishes O-Benzyl-DL-serine from other protected serine derivatives lacking demonstrated biological activity, and suggests potential applications as an antimicrobial research tool or in developing serine antimetabolite-based antibacterial agents .

Bacterial Growth Inhibition
Data to verify
Competitive inhibition of Aerobacter aerogenes growth (qualitative)
Supports antimicrobial screening context
Quantitative IC₅₀ not available; reported abstract
Antimicrobial Research Competitive Inhibition Bacterial Growth Assay

O-Benzyl-DL-serine: Key Applications


Enzymatic Resolution for O-Benzyl-L-serine Production

For research and industrial groups requiring optically pure O-Benzyl-L-serine, O-Benzyl-DL-serine is the preferred starting material based on the 78% yield achieved via enzymatic resolution with Takadiastase [1]. This high-yield route surpasses typical chemical resolution efficiencies and reduces overall material costs. The resolved O-Benzyl-L-serine serves as a critical building block for synthesizing enantiomerically pure serine-containing peptides and pharmaceutical intermediates [1].

Single-Agent Production of O-Benzyl-L-serine

Process chemists optimizing the cost-efficient production of O-benzyl-L-serine should select O-Benzyl-DL-serine as the racemic precursor due to the demonstrated ability to isolate the L-enantiomer from partially resolved N-formyl-O-benzyl-DL-serine via selective solubilization without a second resolving agent [2]. This single-agent approach reduces reagent costs and simplifies purification workflows compared to traditional dual-agent resolution methods [2].

Development of Monocot-Selective Herbicide Leads

Agrochemical researchers developing aspartate kinase-inhibiting herbicides should utilize O-Benzyl-DL-serine as a starting material for synthesizing O-benzylserine methyl ester derivatives. These compounds have demonstrated 40% enzyme inhibition at 1.33 ppm in maize leaf extracts, with selectivity for narrow-leaved plants over broad-leaved species [3]. This validated biological activity provides a foundation for structure-activity relationship studies aimed at optimizing herbicidal potency and monocot selectivity [3].

Synthesis of DL-Serine Peptides

Peptide chemists synthesizing DL-seryl-glycine and DL-seryl-L-leucine peptides should select O-Benzyl-DL-serine as the protected serine building block, as validated in foundational peptide synthesis studies [1]. The benzyl protecting group prevents hydroxyl-mediated side reactions during coupling and is cleanly removed by catalytic hydrogenolysis, ensuring high-purity peptide products [1]. This established methodology supports applications in pharmaceutical development, including the synthesis of serine-derived NK1 antagonists where O-benzyl modifications influence receptor binding [4].

Application
Selection Property
Validation Focus
Enzymatic resolution for O-benzyl-L-serine
Racemic O-benzyl protection enabling chiral resolution
Reported yield context and chiral purity after resolution
Single-agent resolution process
Diastereomeric salt solubility differential
Process simplification and reagent economy review
Monocot-selective aspartate kinase inhibitor research
O-Benzylserine methyl ester derivative synthesis
Enzyme inhibition and selectivity in in vitro assays
Synthesis of DL-serine peptides
Orthogonal benzyl protection for SPPS
Deprotection compatibility and peptide coupling efficiency

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